

Application Notes & Protocols: 4,5-Diethoxy-2-nitrobenzoic Acid in Modern Organic Synthesis

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Compound of Interest

Compound Name: 4,5-Diethoxy-2-nitrobenzoic acid

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Introduction: A Multifaceted Synthetic Intermediate

4,5-Diethoxy-2-nitrobenzoic acid is a highly functionalized aromatic compound whose strategic placement of electron-donating and electron-withdrawing groups makes it a valuable and versatile intermediate in advanced organic synthesis. The molecule's architecture—comprising two electron-rich ethoxy groups, a strongly electron-withdrawing nitro group ortho to the carboxylic acid, and the carboxylic acid itself—creates a unique electronic and steric environment. This configuration is pivotal for its two primary applications: as a precursor to bioactive quinazoline heterocycles and as a building block for sophisticated photolabile protecting groups (PPGs). These applications are critical in the fields of drug development and cell biology, respectively. This guide provides an in-depth exploration of the causality behind its utility and detailed protocols for its application.

Physicochemical & Spectroscopic Data

A comprehensive understanding of the physical properties of a synthetic intermediate is paramount for its effective use in multi-step synthesis. The data for **4,5-Diethoxy-2-nitrobenzoic acid** are summarized below.

Property	Value	Source/Comment
IUPAC Name	4,5-Diethoxy-2-nitrobenzoic acid	---
CAS Number	103796-34-5	Verified Identifier
Molecular Formula	C ₁₁ H ₁₃ NO ₆	---
Molecular Weight	255.22 g/mol	---
Appearance	Typically a pale yellow to off-white solid	Inferred from analogs
Solubility	Soluble in DMSO, methanol, hot NaOH(aq). Insoluble in water.	Based on dimethoxy analog[1]
¹ H NMR (Expected)	δ ~7.6 (s, 1H), ~7.2 (s, 1H), 4.2-4.0 (m, 4H), 1.5-1.3 (m, 6H)	Chemical shifts are approximate and depend on solvent.
¹³ C NMR (Expected)	δ ~167, 152, 148, 140, 125, 115, 110, 65, 14	Chemical shifts are approximate and depend on solvent.

Synthesis of 4,5-Diethoxy-2-nitrobenzoic Acid

The most direct and industrially scalable synthesis of the title compound involves the regioselective nitration of 3,4-diethoxybenzoic acid. The electron-donating ethoxy groups activate the aromatic ring towards electrophilic substitution, while their steric bulk, combined with the directing effect of the carboxylic acid, favors nitration at the C2 position.

Protocol 3.1: Nitration of 3,4-Diethoxybenzoic Acid

Rationale: This protocol uses nitric acid as the electrophile source. Acetic acid serves as a solvent that can accommodate both the starting material and the nitrating agent, facilitating a homogeneous reaction. The reaction is conducted at a controlled, low temperature to prevent over-nitration and the formation of unwanted side products.

Materials:

- 3,4-Diethoxybenzoic acid
- Fuming Nitric Acid ($\geq 90\%$)
- Glacial Acetic Acid
- Ice-water bath
- Deionized water

Procedure:

- Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3,4-diethoxybenzoic acid (1.0 eq) in glacial acetic acid (approx. 5 mL per gram of starting material).
- Cooling: Cool the solution to 0-5 °C using an ice-water bath. Maintain this temperature throughout the addition of the nitrating agent.
- Nitration: Add fuming nitric acid (1.1 eq) dropwise via the dropping funnel over 30-45 minutes. Ensure the internal temperature does not exceed 10 °C.
 - Expert Insight: The slow, dropwise addition is critical to control the exothermicity of the reaction and ensure regioselectivity. A rapid increase in temperature can lead to the formation of dinitro- and other undesired byproducts.
- Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Work-up: Slowly pour the reaction mixture into a beaker containing a stirred slurry of ice and water (approx. 20 mL per gram of starting material). A yellow precipitate will form.
- Isolation: Stir the slurry for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

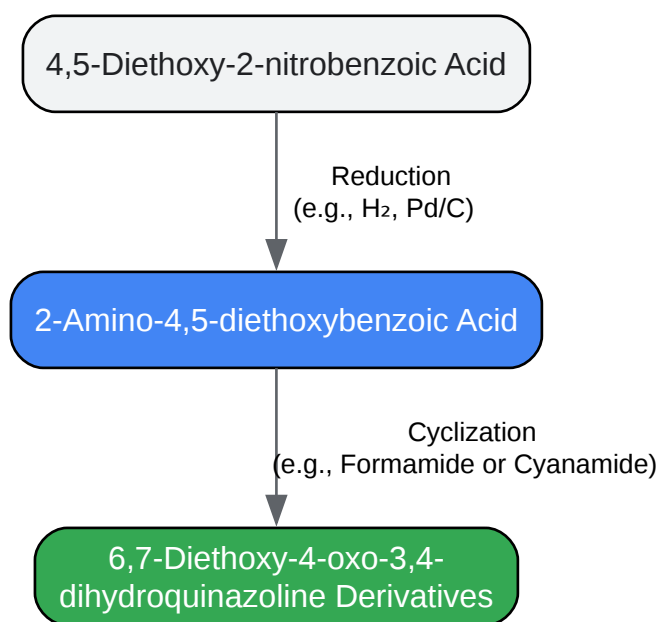
- Purification: Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7). Dry the product under vacuum at 50 °C to yield **4,5-diethoxy-2-nitrobenzoic acid**. The product can be further purified by recrystallization from ethanol/water if necessary.

Application I: Keystone Intermediate for Bioactive Quinazolines

The 2-amino-4,5-dialkoxybenzoic acid scaffold is the foundational piece for constructing the quinazoline ring system found in many pharmaceuticals, most notably the antihypertensive agent Prazosin and its analogs.[2][3][4] The synthesis hinges on the facile reduction of the nitro group of **4,5-diethoxy-2-nitrobenzoic acid** to a primary amine, which can then undergo cyclization.

Synthetic Workflow for Quinazoline Formation

The overall transformation from the nitrobenzoic acid to the quinazoline core is a two-step process: reduction followed by cyclization.



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Caption: Workflow from nitro-intermediate to quinazoline core.

Protocol 4.2: Catalytic Hydrogenation to 2-Amino-4,5-diethoxybenzoic Acid

Rationale: Catalytic hydrogenation is the preferred method for reducing aromatic nitro groups in the presence of a carboxylic acid. It is clean, high-yielding, and avoids the use of stoichiometric metal reductants that can complicate purification. Palladium on carbon (Pd/C) is an efficient and robust catalyst for this transformation.

Materials:

- **4,5-Diethoxy-2-nitrobenzoic acid**
- Palladium on Carbon (10% Pd/C, 50% wet)
- Methanol or Ethanol
- Hydrogen gas source (balloon or Parr hydrogenator)
- Celite™

Procedure:

- Setup: To a hydrogenation flask, add **4,5-diethoxy-2-nitrobenzoic acid** (1.0 eq) and methanol (approx. 20 mL per gram).
- Catalyst Addition: Carefully add 10% Pd/C catalyst (approx. 5-10 mol% Pd relative to the substrate).
 - Expert Insight: The catalyst is pyrophoric. Handle with care, preferably under a stream of inert gas (N₂ or Ar), and do not allow it to dry completely in the air. Using a 50% wet catalyst significantly mitigates this risk.
- Hydrogenation: Secure the flask to a hydrogenator or purge the headspace with an inert gas and then introduce hydrogen via a balloon. Stir the suspension vigorously under a positive pressure of hydrogen (1-3 atm) at room temperature.

- **Monitoring:** The reaction progress can be monitored by the cessation of hydrogen uptake or by TLC/LC-MS analysis. The reaction is typically complete within 4-12 hours.
- **Filtration:** Upon completion, carefully purge the reaction vessel with an inert gas. Filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst. Wash the pad with a small amount of methanol.
 - **Trustworthiness:** The Celite pad ensures the complete removal of the fine, black palladium catalyst. Incomplete removal can interfere with subsequent steps and contaminate the final product.
- **Isolation:** Concentrate the filtrate under reduced pressure to yield 2-amino-4,5-diethoxybenzoic acid, which can often be used in the next step without further purification.[5]

Discussion of Cyclization: The resulting 2-amino-4,5-diethoxybenzoic acid is primed for cyclization. Heating with formamide, for example, provides both the carbon source and the second nitrogen to form the 6,7-diethoxyquinazolin-4(3H)-one core.[6] This core can then be further elaborated to produce a wide range of Prazosin analogs for drug discovery programs.

Application II: Precursor for Advanced Photolabile Protecting Groups

The 2-nitrobenzyl scaffold is one of the most widely used photolabile protecting groups (PPGs), or "caging" groups, in chemistry and biology.[7][8] Irradiation with UV light triggers an intramolecular redox reaction that cleaves the benzylic C-O bond, releasing a protected substrate with high spatial and temporal control.

Rationale and Mechanism of Photocleavage

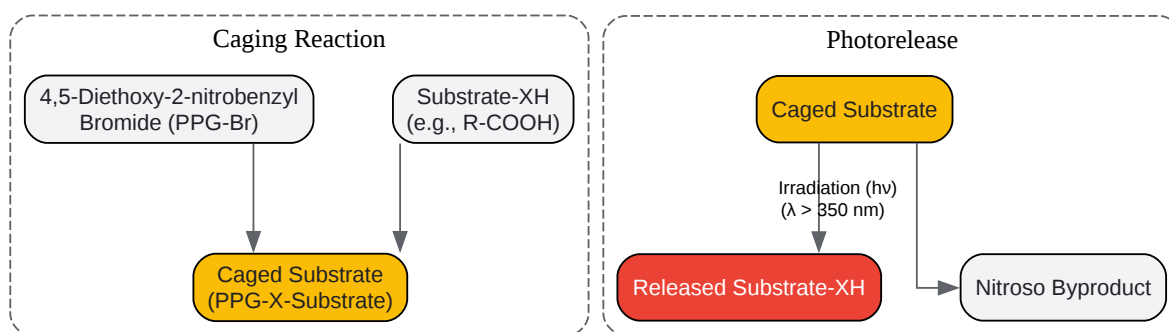
The "Caged" Compound Concept: A PPG covalently attaches to a bioactive molecule, rendering it inert. Application of light at a specific wavelength cleaves the PPG, releasing the active molecule precisely when and where it is needed.

Why 2-Nitrobenzyl? The photochemistry of 2-nitrobenzyl derivatives proceeds via a Norrish Type II mechanism.[8] Upon excitation by a photon, the nitro group abstracts a hydrogen atom from the benzylic carbon, forming an aci-nitro intermediate. This intermediate rapidly rearranges to release the caged molecule and form a 2-nitrosobenzaldehyde byproduct.

The Advantage of Diethoxy Substitution: The addition of electron-donating groups, such as the two ethoxy groups at the C4 and C5 positions, provides significant advantages:

- **Red-Shifted Absorption:** The absorption maximum (λ_{max}) is shifted to longer, less-damaging wavelengths (typically >350 nm), minimizing photodamage to sensitive biological samples.[9]
- **Increased Quantum Yield:** The efficiency of the photorelease (quantum yield, Φ) is often enhanced, requiring lower light doses for uncaging.[10]

Photocleavage Workflow



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Caption: General workflow for caging a substrate and its subsequent photorelease.

Protocol 5.3: Synthesis of 4,5-Diethoxy-2-nitrobenzyl Alcohol

Rationale: To be used as a PPG, the carboxylic acid must first be reduced to the corresponding benzyl alcohol. Unlike catalytic hydrogenation, which would also reduce the nitro group, selective reducing agents like borane-tetrahydrofuran complex ($\text{BH}_3 \cdot \text{THF}$) are required.[11]

Materials:

- **4,5-Diethoxy-2-nitrobenzoic acid**
- Borane-tetrahydrofuran complex (1 M solution in THF)
- Anhydrous Tetrahydrofuran (THF)
- 1 M Hydrochloric Acid (HCl)
- Ethyl acetate
- Saturated sodium bicarbonate solution
- Brine

Procedure:

- Setup: In an oven-dried, three-necked flask under an inert atmosphere (N₂ or Ar), dissolve **4,5-diethoxy-2-nitrobenzoic acid** (1.0 eq) in anhydrous THF (15 mL per gram).
- Cooling: Cool the solution to 0 °C in an ice bath.
- Reduction: Slowly add BH₃·THF solution (approx. 1.5-2.0 eq) dropwise. Gas evolution (H₂) will be observed.
 - Expert Insight: The borane first reacts with the acidic proton of the carboxylic acid. An excess is required to reduce the resulting boronate ester to the alcohol.
- Reaction: After addition, remove the ice bath and stir the reaction at room temperature for 4-6 hours, or until TLC analysis indicates completion.
- Quenching: Cool the mixture back to 0 °C and very carefully quench the excess borane by the dropwise addition of 1 M HCl until gas evolution ceases.
- Extraction: Dilute the mixture with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude 4,5-diethoxy-2-nitrobenzyl alcohol can be

purified by flash column chromatography on silica gel.

Protocol 5.4: Caging a Carboxylic Acid via Mitsunobu Reaction

Rationale: The Mitsunobu reaction is a powerful method for forming esters from alcohols under mild, neutral conditions, making it ideal for caging sensitive substrates.^[12] It uses triphenylphosphine (PPh_3) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) to activate the alcohol for nucleophilic attack by the carboxylate.

Materials:

- 4,5-Diethoxy-2-nitrobenzyl alcohol (from Protocol 5.3)
- Carboxylic acid to be caged (e.g., a bioactive fatty acid)
- Triphenylphosphine (PPh_3)
- Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
- Anhydrous THF

Procedure:

- **Setup:** In an oven-dried flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), 4,5-diethoxy-2-nitrobenzyl alcohol (1.1 eq), and PPh_3 (1.2 eq) in anhydrous THF.
- **Cooling:** Cool the solution to 0 °C in an ice bath.
- **Reaction:** Add DEAD or DIAD (1.2 eq) dropwise to the stirred solution. The reaction mixture typically turns from colorless to a yellow-orange color.
- **Completion:** After addition, remove the ice bath and stir at room temperature overnight. Monitor by TLC.
- **Isolation:** Concentrate the reaction mixture under reduced pressure.

- Purification: The crude product contains triphenylphosphine oxide and the reduced azodicarboxylate byproduct. These can be removed by flash column chromatography on silica gel to yield the pure caged ester.

Safety and Handling

- General: **4,5-Diethoxy-2-nitrobenzoic acid** is an organic chemical and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
- Nitrating Agents: Fuming nitric acid is extremely corrosive and a strong oxidizing agent. Handle with extreme caution.
- Reducing Agents: Borane-THF is flammable and reacts violently with water. Catalytic hydrogenation involves flammable hydrogen gas and potentially pyrophoric catalysts. Follow all safety protocols for these reagents.
- Mitsunobu Reagents: DEAD and DIAD are toxic and potential sensitizers. Handle with care.

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